Lurasidone Metabolite 14326 D8 is a deuterium-labeled metabolite of lurasidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Lurasidone was first approved for clinical use in 2010 and has since gained recognition for its efficacy in managing acute symptoms of schizophrenia and depressive episodes associated with bipolar disorder. The metabolite 14326 D8 is significant for research purposes, particularly in pharmacokinetic studies and drug metabolism investigations.
Lurasidone is classified as an atypical antipsychotic, functioning through the modulation of various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. Lurasidone Metabolite 14326 D8 is derived from the metabolic processes that occur after the administration of lurasidone. It is categorized under drug metabolites, specifically as a stable isotope-labeled reference standard, which aids in enhancing analytical sensitivity and specificity during research applications .
The synthesis of Lurasidone Metabolite 14326 D8 involves deuterium labeling, which is achieved through specific chemical reactions that incorporate deuterium atoms into the molecular structure of the metabolite. This process typically employs methods such as:
The synthesis requires careful control of reaction conditions to ensure that the deuterium atoms are incorporated accurately without altering the compound's biological activity. Techniques such as high-resolution mass spectrometry are employed to confirm the identity and purity of the synthesized metabolite .
Lurasidone Metabolite 14326 D8 has a molecular formula of and a molecular weight of approximately 516.74 g/mol. The structure features a complex arrangement typical of lurasidone metabolites, including a benzisothiazole moiety and piperazine ring.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the spatial arrangement of atoms and confirm the incorporation of deuterium .
The primary chemical reactions involving Lurasidone Metabolite 14326 D8 include:
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry are critical for monitoring these reactions and quantifying metabolite levels in biological samples .
Lurasidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors while also functioning as a partial agonist at serotonin 5-HT1A receptors. The mechanism underlying Lurasidone Metabolite 14326 D8's action is less well-defined but may involve similar receptor interactions or serve as a marker for assessing lurasidone's pharmacological effects.
Pharmacokinetic studies indicate that lurasidone undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites with differing pharmacological profiles .
Lurasidone Metabolite 14326 D8 is typically presented as a solid or powder form. Its solubility profile may vary based on its formulation but generally exhibits moderate solubility in organic solvents.
The compound is stable under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile includes potential interactions with nucleophiles due to the presence of functional groups like sulfoxide or amine .
Lurasidone Metabolite 14326 D8 serves several scientific purposes:
CAS No.: 107539-20-8
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.:
CAS No.:
CAS No.: